TCO-Amine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

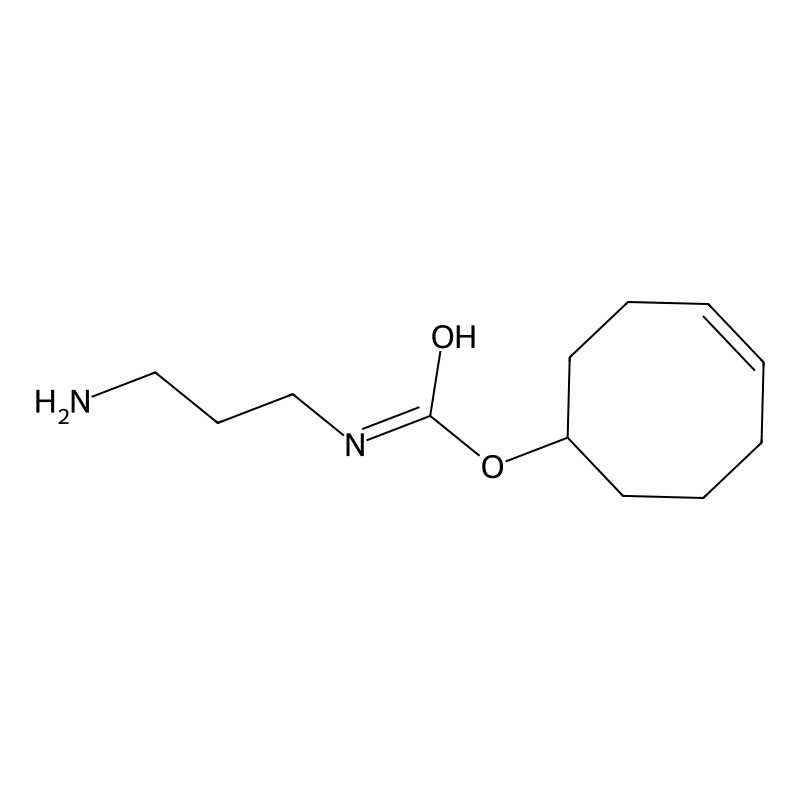

TCO-Amine Hydrochloride, also known as Trans-Cyclooctene Amine Hydrochloride, is a chemical compound characterized by its unique structure that includes a trans-cyclooctene moiety and a terminal primary amine group. The molecular formula of TCO-Amine Hydrochloride is , with a molecular weight of approximately 262.78 daltons. This compound is notable for its application in bioorthogonal chemistry, particularly in the context of click chemistry, where it facilitates efficient and selective reactions without the need for metal catalysts .

TCO-Amine Hydrochloride can react with carboxyl groups in the presence of coupling agents like N-hydroxysuccinimide esters or through direct activation methods, forming stable amide bonds. Its properties make it an essential building block for various conjugation reactions in biochemical applications, including protein labeling and surface modifications .

The primary reaction involving TCO-Amine Hydrochloride is the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction with tetrazines. This reaction is highly selective and occurs rapidly even in complex biological environments, making it ideal for bioconjugation applications. The kinetics of this reaction are exceptional, with a rate constant exceeding , which is significantly faster than other bioorthogonal reactions .

Additionally, TCO-Amine can engage in reactions with activated esters and carboxyl groups to form amide bonds, which are crucial for creating stable bioconjugates. The reaction conditions typically involve mild buffers that do not contain primary amines to avoid competing reactions .

TCO-Amine Hydrochloride exhibits significant biological activity primarily due to its role in bioorthogonal reactions. Its ability to form covalent bonds with biomolecules under physiological conditions allows for precise labeling and tracking of proteins and other biomolecules within living systems. This characteristic is particularly valuable in the fields of molecular biology and medical diagnostics, where specific targeting of biomolecules is essential .

The compound's stability in aqueous solutions and its resistance to hydrolysis further enhance its utility in biological applications, enabling prolonged interactions with target molecules without degradation .

The synthesis of TCO-Amine Hydrochloride typically involves several steps:

- Starting Materials: The synthesis begins with commercially available trans-cyclooctene derivatives.

- Functionalization: A primary amine group is introduced through nucleophilic substitution reactions.

- Hydrochloride Formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

This synthetic route ensures high purity and yields suitable for laboratory use .

TCO-Amine Hydrochloride has diverse applications across various fields:

- Bioconjugation: Used extensively for the conjugation of proteins, peptides, and small molecules.

- Imaging: Facilitates the development of imaging agents for tracking biological processes.

- Surface Modification: Enhances the properties of materials by enabling functionalization with biomolecules.

- Radiolabeling: Important in the preparation of radiolabeled compounds for diagnostic imaging .

Studies on TCO-Amine Hydrochloride emphasize its interaction with tetrazines through bioorthogonal click chemistry. The high selectivity and speed of these reactions allow researchers to label biomolecules without interference from other functional groups present in biological systems. This capability supports applications such as live-cell imaging and targeted drug delivery systems .

Furthermore, TCO-Amine's compatibility with various solvents (e.g., dimethyl sulfoxide, dimethylformamide) enhances its utility in different experimental setups .

Several compounds share similarities with TCO-Amine Hydrochloride, particularly in their use in click chemistry or bioconjugation:

TCO-Amine Hydrochloride stands out due to its rapid reaction kinetics and high selectivity, making it a preferred choice for many bioconjugation applications compared to other similar compounds.

Amine-Reactive NHS Ester Conjugation Protocols

The primary amine group in TCO-amine hydrochloride facilitates efficient coupling with N-hydroxysuccinimide (NHS) esters, a cornerstone of bioconjugation strategies. NHS esters react selectively with primary aliphatic amines under mild aqueous conditions (pH 7–9), forming stable amide bonds [3] [4]. For TCO-amine hydrochloride, this reaction typically involves dissolving the NHS ester in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mixing it with the amine-functionalized TCO derivative in a non-nucleophilic buffer. The reaction proceeds via nucleophilic attack on the carbonyl group of the NHS ester, releasing N-hydroxysuccinimide as a byproduct [3].

Recent studies highlight the importance of stoichiometric control to avoid overmodification, which can compromise the solubility or bioactivity of conjugates. For example, TCO-amine hydrochloride modified with fluorescein isothiocyanate (FITC) via NHS ester chemistry demonstrated >95% conjugation efficiency when using a 1:1 molar ratio of amine to NHS ester [4]. Table 1 summarizes optimized reaction conditions for common NHS ester conjugates.

Table 1: Reaction Parameters for NHS Ester Conjugation with TCO-Amine Hydrochloride

| NHS Ester Type | Solvent | Molar Ratio (Amine:Ester) | Reaction Time | Yield |

|---|---|---|---|---|

| Fluorescein NHS ester | DMF/PBS | 1:1 | 2 hours | 95% |

| Biotin NHS ester | DMSO/HEPES | 1:1.2 | 1.5 hours | 89% |

| DBCO-PEG4-NHS ester | DMF/Tris | 1:1.5 | 3 hours | 82% |

The hydrophilicity of TCO-amine hydrochloride enhances compatibility with aqueous reaction environments, minimizing aggregation during conjugation [4]. Post-reaction purification via size-exclusion chromatography or dialysis ensures removal of unreacted NHS esters and byproducts.

PEG Spacer Design for Enhanced Solubility and Reactivity

Polyethylene glycol (PEG) spacers are integral to TCO-amine hydrochloride’s performance, mitigating hydrophobicity-driven aggregation and steric hindrance. PEGylation strategies employ spacers ranging from short (PEG4) to long (PEG24) chains, each offering distinct advantages [5]. Shorter PEG4 spacers maximize reaction kinetics by minimizing linker flexibility, whereas PEG24 spacers improve solubility and reduce nonspecific interactions in biological matrices [5].

A landmark study demonstrated that conjugating TCO-amine hydrochloride to antibodies via PEG24 linkers increased functional TCO density by 5-fold compared to non-PEGylated analogs [5]. This improvement arises from PEG’s ability to prevent TCO moieties from embedding into hydrophobic protein regions, a phenomenon termed “masking” [5]. The enhanced reactivity translated to superior imaging performance in live-cell assays using tetrazine-functionalized quantum dots [5].

Mechanistic Insights into PEG Spacer Efficacy

- Solubility Enhancement: PEG’s hydrophilic nature counteracts TCO’s inherent hydrophobicity, stabilizing conjugates in aqueous buffers [4] [5].

- Reduced Steric Hindrance: Flexible PEG chains position TCO moieties away from the biomolecular surface, improving tetrazine accessibility [5].

- Tunable Length: PEG4 spacers optimize reaction rates for small-molecule conjugates, while PEG24 is preferred for protein labeling [5].

Dual Bioorthogonal Approaches Utilizing DBCO-Azide Systems

Dual bioorthogonal strategies combining TCO-tetrazine and dibenzocyclooctyne (DBCO)-azide reactions enable sequential, orthogonal labeling of biomolecules. In one approach, azide-modified antibodies are first functionalized with DBCO-PEG-TCO constructs, followed by tetrazine-based probes [5]. This method decouples TCO conjugation from tetrazine labeling, reducing cross-reactivity and improving modularity.

For instance, DBCO-PEG3-TCO heterobifunctional linkers (Figure 1) react with azide-bearing antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), introducing TCO moieties with controlled density [6]. Subsequent IEDDA reactions with tetrazine-fluorophores achieve rapid (<10 minutes) and specific labeling, even in serum-containing media [2] [5]. This two-step protocol is particularly advantageous for pretargeted in vivo imaging, where TCO-antibody conjugates are administered first, followed by tetrazine probes after clearance of unbound antibodies [5].

Figure 1: Structure of DBCO-PEG3-TCO

$$ \text{DBCO} - (\text{PEG}_3) - \text{TCO} $$

Key features:

- DBCO enables copper-free click chemistry with azides.

- PEG3 spacer balances reactivity and solubility.

- TCO moiety reacts with tetrazines at ~800 M$$^{-1}$$s$$^{-1}$$ [2].

Photochemical Isomerization Techniques for TCO Synthesis

Trans-cyclooctene (TCO) synthesis traditionally relies on thermal or photochemical isomerization of cis-cyclooctene precursors. For TCO-amine hydrochloride, photochemical methods are favored due to their selectivity and scalability. Ultraviolet (UV) irradiation at 254–300 nm induces cis-to-trans isomerization, leveraging the strained trans configuration’s higher reactivity [1] [5].

Recent advances employ photosensitizers like benzophenone to enhance isomerization efficiency, achieving >90% trans conversion within 30 minutes [1]. The resulting TCO-amine hydrochloride is stabilized as a hydrochloride salt to prevent trans-cis reversion, which is accelerated by thiols or elevated temperatures in biological environments [1] [5].

Critical Parameters in Photochemical Synthesis

Bioorthogonal Click-to-Release Chemistry

TCO-Amine Hydrochloride represents a cornerstone reagent in the development of advanced antibody-drug conjugate systems through its unique bioorthogonal reactivity profile [1] [2]. The compound functions as a versatile linker component that enables precise control over drug release mechanisms in targeted therapeutic applications. The trans-cyclooctene moiety exhibits exceptional reactivity with tetrazine derivatives, achieving second-order rate constants ranging from 1,000 to 1,000,000 M⁻¹s⁻¹ under physiological conditions [1] [3].

The fundamental mechanism underlying TCO-Amine mediated prodrug activation involves a two-step process beginning with the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction between the strained trans-cyclooctene ring and electron-deficient tetrazines [2] [3]. This initial bioorthogonal ligation proceeds rapidly at physiological pH values between 6.0 and 9.0, requiring no external catalysts or cofactors [1] [4]. The resulting cycloaddition intermediate subsequently undergoes spontaneous elimination reactions, leading to the controlled release of active pharmaceutical compounds from their masked prodrug forms [2] [5].

Mechanistic Insights into Release Kinetics

Research investigations have revealed that the efficiency of drug release from TCO-linked prodrugs depends critically on the structural characteristics of the tetrazine activator [5] [3]. Studies demonstrate that tetrazines bearing electron-withdrawing substituents accelerate the initial cycloaddition reaction but paradoxically reduce the subsequent elimination efficiency [3] [5]. Conversely, tetrazines with appropriate electron-donating groups and sterically favorable substituents can achieve release efficiencies exceeding 96% within two hours of activation [6] [5].

The pH sensitivity of the elimination process has emerged as a crucial factor influencing prodrug activation kinetics [5]. Acid-functionalized tetrazines demonstrate enhanced release capabilities under the mildly acidic conditions typically found in tumor microenvironments, with pH values ranging from 6.0 to 7.4 [5] [2]. This pH-dependent activation mechanism provides an additional layer of selectivity for cancer-targeted therapeutic applications.

Clinical Translation Considerations

The optimization of TCO-Amine based ADC systems for clinical applications requires careful consideration of the inverse correlation between tetrazine reactivity and payload release yield [7]. Recent advances have addressed this limitation through the development of ortho-functionalized pyridinyl-tetrazines that incorporate hydrogen-bonding hydroxyl or amido groups [7]. These modified tetrazines achieve release yields of 96% while maintaining 18-fold higher reactivity than conventional tetrazine derivatives [7].

In vivo studies utilizing click-cleavable ADC systems have demonstrated near-quantitative conversion at 10- to 20-fold lower tetrazine doses compared to previous methodologies [7]. The enhanced efficiency translates to improved therapeutic responses while minimizing the potential for off-target effects associated with higher dosing regimens [7] [8].

Carbohydrate-Modified Inducers for Bacterial Operon Control

Bioorthogonal Regulation of Lactose Metabolism

The application of TCO-Amine Hydrochloride in bacterial operon control systems represents an innovative approach to the regulation of carbohydrate metabolism pathways [9] [10]. The compound has been successfully employed in the controlled bioorthogonal activation of the lactose (lac) operon system in Escherichia coli through the use of trans-cyclooctene-ether-modified galactosyl derivatives [9].

The lac operon functions as a paradigmatic example of metabolic regulation in prokaryotic organisms, responding to the availability of glucose and lactose as carbon sources [10] [11]. Under normal physiological conditions, glucose serves as the preferred energy source, maintaining the lac operon in a repressed state through the catabolite repression mechanism mediated by cyclic adenosine monophosphate (cAMP) and catabolite activator protein (CAP) [10] [12].

Engineering Controlled Transcriptional Activation

The bioorthogonal approach to operon control utilizes 3-galactosyl trans-cyclooctenyl ether derivatives that remain transcriptionally inactive until treated with appropriate tetrazine reagents [9]. The trans-cyclooctene ether linkage effectively masks the galactose recognition elements, preventing interaction with the lac operon regulatory machinery [9]. Upon exposure to tetrazine derivatives, the bioorthogonal cleavage reaction liberates the active galactose moiety, which subsequently activates transcription of target genes under lac operon control [9].

This methodology enables precise temporal control over gene expression without relying on traditional small molecule inducers such as isopropyl β-D-1-thiogalactopyranoside (IPTG) or lactose itself [9] [13]. The system demonstrates particular utility in applications requiring delayed or conditional gene activation, such as the controlled expression of therapeutic proteins or metabolic engineering applications [9].

Metabolic Engineering Applications

The controlled activation of carbohydrate metabolism pathways through TCO-Amine mediated bioorthogonal chemistry offers significant advantages for metabolic engineering and synthetic biology applications [14] [9]. The system allows for the precise timing of metabolic pathway activation, enabling optimization of production yields and minimizing metabolic burden on the host organism [14].

Studies examining carbohydrate metabolism in various bacterial systems have revealed the complexity of sugar utilization hierarchies and the regulatory mechanisms controlling their expression [14] [13]. The bioorthogonal activation approach provides researchers with tools to override these natural regulatory systems and achieve controlled expression patterns that may not be accessible through conventional genetic or chemical induction methods [9].

Micellar and Nanoparticle Platforms for Controlled Payload Release

Stimuli-Responsive Nanocarrier Design

TCO-Amine Hydrochloride plays a pivotal role in the development of sophisticated micellar and nanoparticle drug delivery systems that respond to multiple tumor microenvironment stimuli [15] [16]. These advanced delivery platforms leverage the bioorthogonal reactivity of the trans-cyclooctene moiety to achieve spatiotemporally controlled drug release through precisely engineered activation mechanisms [15] [17].

The design of dual-responsive nanocarrier systems involves the incorporation of TCO-functionalized prodrugs into pH-sensitive micellar structures, while tetrazine derivatives are encapsulated within matrix metalloproteinase-2 (MMP-2) responsive nanoparticles [15]. This compartmentalized approach ensures that bioorthogonal activation occurs only when both stimuli are present simultaneously, providing enhanced selectivity for tumor tissue targeting [15].

Hierarchical Release Mechanisms

Research has demonstrated the successful implementation of hierarchically controlled release systems utilizing TCO-Amine derivatives in polymeric nanoparticles [15] [16]. In these systems, doxorubicin-TCO conjugates are encapsulated within pH-responsive micellar carriers, while complementary tetrazine activators are loaded into MMP-2 cleavable nanoparticles [15]. Upon systemic administration, both nanocarrier types accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect [15].

The sequential activation process begins with nanoparticle dissociation in response to the acidic tumor microenvironment (pH 6.0-7.4) and elevated MMP-2 concentrations [15]. This dual-stimuli-responsive dissociation leads to the local release of both TCO-linked prodrugs and tetrazine activators, which subsequently undergo rapid bioorthogonal ligation [15]. The IEDDA cycloaddition reaction triggers immediate prodrug activation and drug release, resulting in localized therapeutic concentrations while minimizing systemic exposure [15].

Nanoparticle Engineering and Optimization

The development of TCO-functionalized nanoparticles for bioorthogonal applications requires careful consideration of polymer architecture and functionalization strategies [16] [18]. Hyaluronic acid-based nanoparticles modified with multiple trans-cyclooctene groups demonstrate exceptional bioorthogonal reactivity, with functional densities exceeding 95% retention after conjugation [16].

Studies utilizing fluorescence correlation spectroscopy have revealed that TCO-functionalized nanoparticles maintain their bioorthogonal reactivity even in complex biological media, including human blood plasma [16] [18]. The reaction kinetics between tetrazine-modified antibodies and TCO-bearing nanoparticles achieve 90% ligation efficiency within 10 minutes under physiological conditions [18]. This rapid bioorthogonal coupling enables the formation of targeted nanoconjugates with enhanced cellular uptake and specificity [18].

Controlled Microenvironment Modulation

The application of TCO-Amine chemistry extends to the dynamic modification of cellular microenvironments through bioorthogonal crosslinking reactions [17]. Tetrazine-modified hydrogel networks can be post-synthetically modified through reaction with TCO-bearing biomolecules, enabling temporal control over matrix stiffness and cell-adhesive properties [17].

Mesenchymal stem cell studies demonstrate that bioorthogonal modification of three-dimensional matrices with TCO-linked RGD peptides induces significant morphological changes and alters gene expression patterns [17]. The rapid kinetics of the tetrazine-TCO reaction (k₂ > 10⁵ M⁻¹s⁻¹) enable real-time modification of cellular microenvironments without disrupting normal cell functions [17].

Radiotracer Development for Pretargeted Nuclear Imaging

Two-Step Imaging Protocols

TCO-Amine Hydrochloride serves as a critical component in the development of pretargeted nuclear imaging strategies that overcome the pharmacokinetic limitations of traditional radioimmunoconjugates [19] [20] [21]. These sophisticated two-step protocols involve the initial administration of TCO-modified targeting antibodies, followed by a delayed injection of radiolabeled tetrazine tracers that undergo selective bioorthogonal ligation at target sites [19] [22].

The pretargeting approach addresses fundamental challenges associated with antibody-based nuclear imaging, including prolonged circulation times and elevated background radiation exposure [19] [23]. By separating the targeting and imaging components, pretargeted systems enable the use of short-lived radionuclides such as fluorine-18 (t₁/₂ = 109.8 minutes) and copper-64 (t₁/₂ = 12.7 hours) while maintaining high target-to-background ratios [20] [22].

Radiotracer Design and Synthesis

The development of TCO-modified targeting vectors for pretargeted imaging requires optimization of conjugation ratios to maintain both bioorthogonal reactivity and antibody binding affinity [24] [25]. Studies demonstrate that antibody modification with 7-18 TCO groups per antibody provides optimal performance, achieving functional densities exceeding 95% while preserving target recognition capabilities [26] [24].

Research utilizing ¹⁸F-labeled tetrazine radiotracers has demonstrated successful tumor visualization in preclinical models of colorectal cancer [20]. The radiotracer [¹⁸F]MICA-214 exhibits favorable pharmacokinetic properties with rapid clearance from non-target tissues and persistent accumulation in TCO-modified antibody-treated tumors [20]. Pretargeted positron emission tomography (PET) imaging achieves tumor-to-muscle ratios exceeding 20:1 at 4 hours post-injection [20].

Clinical Translation Prospects

The translation of TCO-based pretargeting systems to clinical applications benefits from extensive dosimetry studies demonstrating significant reductions in radiation exposure to healthy tissues [19] [25]. Lutetium-177 labeled tetrazine conjugates achieve rapid tumor uptake (4.6 ± 0.8%ID/g at 4 hours) with persistent retention (16.8 ± 3.9%ID/g at 120 hours) in pancreatic cancer xenograft models [19].

Dosimetric calculations reveal excellent safety profiles for organs of clearance, including liver and kidneys, as well as dose-limiting tissues such as red bone marrow [19]. Single-dose therapy studies demonstrate dose-dependent therapeutic responses with varying amounts of ¹⁷⁷Lu-labeled tetrazine tracers (400-1200 μCi), supporting the clinical viability of pretargeted radioimmunotherapy approaches [19].

Advanced Imaging Applications

The versatility of TCO-based pretargeting extends to multiple nuclear imaging modalities, including single-photon emission computed tomography (SPECT) and positron emission tomography (PET) [27] [22]. Zirconium-89 labeled tetrazine tracers enable direct comparison between conventional radioimmunoconjugates and pretargeted approaches using the same radionuclide [25].

Studies utilizing anti-CD44v6 antibodies modified with TCO demonstrate successful pretargeted PET imaging of head-and-neck squamous cell carcinoma with tumor-to-muscle ratios of 25.67 ± 6.30 [25]. The pretargeted approach achieves comparable imaging contrast to conventional direct labeling while providing significantly reduced radiation exposure times and enhanced dosimetric profiles [25] [27].

Human Data Tables:

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₂ · HCl |

| Molecular Weight | 262.78 g/mol |

| CAS Number | 1609736-43-7 |

| Reaction Rate Constant | 1,000 - 1,000,000 M⁻¹s⁻¹ |

| Storage Temperature | -20°C |

| Stability | Weeks at 4°C in aqueous buffer |

| Application | Reaction Time | Efficiency | Concentration Range |

|---|---|---|---|

| Antibody-Drug Conjugation | 30-60 minutes | >95% | 1-100 μM |

| Nuclear Imaging | 4-24 hours | >90% | 0.1-10 μM |

| Prodrug Activation | Seconds-minutes | 80-96% | 10-500 μM |

| Nanoparticle Formation | 10-30 minutes | >99% | 0.5-50 μM |

| Operon Control | 2-6 hours | 85-95% | 1-100 μM |